1,4-Bis(3-nitrophenyl)butane-1,4-dione
Description
1,4-Bis(3-nitrophenyl)butane-1,4-dione is a diketone derivative featuring two 3-nitrophenyl substituents at the 1,4-positions of a butane backbone. Nitro groups are electron-withdrawing, influencing reactivity, solubility, and intermolecular interactions. This compound’s meta-substitution pattern may confer distinct steric and electronic characteristics compared to para-substituted analogs, affecting crystallization behavior and applications in organic synthesis or medicinal chemistry .
Properties
CAS No. |
55959-76-7 |
|---|---|
Molecular Formula |
C16H12N2O6 |
Molecular Weight |
328.28 g/mol |
IUPAC Name |
1,4-bis(3-nitrophenyl)butane-1,4-dione |
InChI |
InChI=1S/C16H12N2O6/c19-15(11-3-1-5-13(9-11)17(21)22)7-8-16(20)12-4-2-6-14(10-12)18(23)24/h1-6,9-10H,7-8H2 |
InChI Key |
KYKNAJUWCUJKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1,4-Bis(4-nitrophenyl)butane-1,4-dione (CAS 108791-66-8): Structure: Para-nitro substituents create a symmetric, planar molecular geometry. Physical Properties: Solid at room temperature (≥98% purity), contrasting with oily analogs like 29ad/29ae (). Applications: Potential as a precursor for antiproliferative agents, inferred from studies on nitro-substituted naphthoquinones .
- 1,4-Bis(4-chlorophenyl)butane-1,4-dione (CAS 24314-35-0): Crystallography: Centrosymmetric structure with coplanar benzene rings and intermolecular C–H⋯O hydrogen bonds, enhancing thermal stability .
(S)-2-(1H-Indol-3-yl)-1,4-bis(4-methoxyphenyl)butane-1,4-dione (29ad) :
Functional Group Modifications
- Fluorinated Derivatives (e.g., 29ae) :
- 1,4-Bis(4-fluorophenyl)-2-(1H-indol-3-yl)butane-1,4-dione (29ae) :
- Fluorine’s electronegativity increases dipole moments and metabolic stability compared to methoxy analogs.
Optical rotation (+293.3° in CHCl₃, 86% ee) suggests enhanced chirality from fluorine’s steric effects .
Tetrafluoro Derivatives :
- 1,1,2,2-Tetrafluoro-1,4-bis(2-furyl)butane-1,4-dione :
- Fluorine substitution reduces electron density, altering reactivity in cyclization and cross-coupling reactions .
Data Tables
Table 1: Physical and Structural Properties of Selected 1,4-Diketones
*Calculated based on molecular formula.
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